molecular formula C23H29ClO6 B1670222 Delprostenate CAS No. 62524-99-6

Delprostenate

Cat. No.: B1670222
CAS No.: 62524-99-6
M. Wt: 436.9 g/mol
InChI Key: FNAMRDZHKYQEBA-YDQNNXAVSA-N
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Description

DELPROSTENATE is a synthetic prostaglandin analog, structurally related to naturally occurring prostaglandins. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. This compound is designed to mimic the effects of prostaglandin F2alpha, which is involved in various physiological processes such as inflammation, smooth muscle contraction, and the regulation of the reproductive system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DELPROSTENATE typically involves the modification of the prostaglandin F2alpha structure. The synthetic route includes several steps such as esterification, reduction, and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The production process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

DELPROSTENATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

DELPROSTENATE has a wide range of scientific research applications, including:

Mechanism of Action

DELPROSTENATE exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. The primary molecular targets include the prostaglandin F2alpha receptor, which mediates smooth muscle contraction and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DELPROSTENATE is unique in its synthetic origin and specific modifications that enhance its stability and efficacy compared to naturally occurring prostaglandins. These modifications allow for more precise control over its pharmacological effects and reduce potential side effects .

Properties

CAS No.

62524-99-6

Molecular Formula

C23H29ClO6

Molecular Weight

436.9 g/mol

IUPAC Name

methyl (2E,5Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate

InChI

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3/b4-2-,10-5+,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

FNAMRDZHKYQEBA-YDQNNXAVSA-N

SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

COC(=O)/C=C/C/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

Canonical SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

delprostenate
ONO 1052
ONO-1052
PGF2alpha-1052

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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